molecular formula C5H5BrO2 B3359453 (5S)-5-(Bromomethyl)furan-2(5H)-one CAS No. 85694-09-3

(5S)-5-(Bromomethyl)furan-2(5H)-one

Cat. No.: B3359453
CAS No.: 85694-09-3
M. Wt: 177 g/mol
InChI Key: MUVHCUXKCJFHGX-BYPYZUCNSA-N
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Description

(5S)-5-(Bromomethyl)furan-2(5H)-one is a chiral brominated lactone that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. This compound is part of the 2(5H)-furanone family, a class of structures known for a wide spectrum of biological activities. Researchers can utilize this bromomethyl-substituted furanone as a key synthetic intermediate for the development of more complex, biologically active molecules. Its reactive bromomethyl group allows for further functionalization, making it a precursor to various derivatives. A primary area of investigation for such brominated furanones is their potent antitumor activity. Studies on structurally related bromolactones have demonstrated strong cytotoxicity and anti-proliferative effects against several human cancer cell lines, including human melanoma (A375), human cervical adenocarcinoma (HeLa), and human metastatic melanoma (WM266) cells . Furthermore, related 2(5H)-furanone derivatives have been extensively studied for their antimicrobial properties and their promising ability to prevent biofilm formation by various pathogenic bacteria, such as Staphylococcus aureus and Bacillus subtilis . Some chiral sulfone derivatives based on the 2(5H)-furanone core have also shown synergistic effects with established antibiotics like gentamicin and amikacin, enhancing their efficacy and offering potential for combination therapies . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(2S)-2-(bromomethyl)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-3-4-1-2-5(7)8-4/h1-2,4H,3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVHCUXKCJFHGX-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)O[C@@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507525
Record name (5S)-5-(Bromomethyl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85694-09-3
Record name (5S)-5-(Bromomethyl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Bromomethyl)furan-2(5H)-one typically involves the bromination of a suitable furan precursor. One common method is the bromination of 5-methylfuran-2(5H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(Bromomethyl)furan-2(5H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield furan-2,5-dione derivatives.

    Reduction Reactions: The compound can be reduced to form furan-2(5H)-one derivatives with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.

    Oxidation Reactions: Formation of furan-2,5-dione derivatives.

    Reduction Reactions: Formation of furan-2(5H)-one derivatives with different substituents.

Scientific Research Applications

(5S)-5-(Bromomethyl)furan-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-5-(Bromomethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological functions and pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (5S)-5-(Bromomethyl)furan-2(5H)-one with structurally related furan-2(5H)-one derivatives:

Compound Name Substituent(s) Molecular Formula Key Properties/Data Applications/Reactivity Reference IDs
This compound 5-(Bromomethyl), (S)-config C₅H₅BrO₂ Not explicitly reported; inferred reactivity from brominated analogs. Potential alkylation agent, intermediate in asymmetric synthesis. [8], [20]
(5S)-5-Hydroxymethylfuran-2(5H)-one 5-(Hydroxymethyl), (S)- C₅H₆O₃ IR: 3420, 1790 cm⁻¹; ¹H NMR (CDCl₃): δ 3.70–4.06 (m, 3H), 5.19 (m, 1H) Antimycobacterial activity; precursor for silylated derivatives. [1], [3], [9]
(5S)-5-(Siloxymethyl)furan-2(5H)-one 5-(tert-Butyldimethylsiloxymethyl) C₁₂H₂₂O₃Si Mp: 31°C; [α]D²⁰: −146° (CHCl₃); IR: 1747, 1605 cm⁻¹ Photoinduced alcohol addition reactions; synthesis of nucleoside analogs. [3]
5-Bromo-3-methylfuran-2(5H)-one 5-Br, 3-CH₃ C₅H₅BrO₂ Synthesized via N-bromosuccinimide; 90% yield; pale yellow oil Electrophilic bromination studies; intermediates in heterocyclic chemistry. [8]
5-Ethylthio-4-(pyrrolidin-1-yl)furan-2(5H)-one 5-SEt, 4-pyrrolidinyl C₁₀H₁₅NO₂S Reacts with benzaldehyde stereoselectively; enolate reactivity Precursor to CNS-active compounds (e.g., losigamone). [6]
5-(Arylidenefuran-2(5H)-one derivatives 5-Arylidene Variable Cytotoxic activity (IC₅₀: 1–10 μM); synthesized via Knoevenagel condensation Anticancer agents; structure-activity relationship (SAR) studies. [2], [10]

Spectral and Analytical Data

Key spectral differences among analogs:

  • ¹H NMR :
    • Hydroxymethyl derivatives: Distinct δ 3.70–4.06 (m, 3H) for hydroxymethyl and hydroxyl protons .
    • Siloxymethyl derivatives: tert-butyl singlet at δ 0.86 (s, 9H) and methyl groups at δ 0.04–0.05 .
  • IR: Brominated furanones show C=O stretches near 1740–1790 cm⁻¹, while hydroxylated analogs exhibit broad O-H stretches (~3420 cm⁻¹) .

Q & A

Q. What are the key synthetic methodologies for preparing (5S)-5-(Bromomethyl)furan-2(5H)-one with high stereochemical purity?

The synthesis often involves tandem Michael addition-elimination reactions using brominated furanone precursors. For example, a brominated furan-2(5H)-one derivative was synthesized via a reaction between 3,4-dibromo-5-(S)-(l-menthyloxy)-2(5H)-furanone and diallylamine in the presence of potassium fluoride (KF), achieving 78% yield and stereochemical control . Key steps include:

  • Use of chiral auxiliaries (e.g., l-menthyloxy groups) to enforce stereoselectivity.
  • Purification via silica gel chromatography with petroleum ether/ethyl acetate gradients.
  • Characterization by NMR, IR, and X-ray crystallography to confirm stereochemistry.

Q. How can the structural and stereochemical integrity of this compound be validated experimentally?

  • X-ray crystallography is the gold standard for confirming absolute configuration, as demonstrated for a related brominated furanone with four chiral centers .
  • NMR spectroscopy (e.g., 1^1H and 13^{13}C) identifies proton environments and coupling constants (e.g., J2,3=5.7J_{2,3} = 5.7 Hz, J3,4=1.4J_{3,4} = 1.4 Hz), critical for verifying regiochemistry .
  • Optical rotation measurements ([α]D_D) ensure enantiomeric purity (e.g., [α]D20_D^{20} = −146° for a silyl-protected analog) .

Q. What are the typical derivatives of this compound and their applications in medicinal chemistry?

Derivatives include:

  • 4-Amino analogs : Synthesized via substitution reactions for antimicrobial and antitumor studies .
  • Photoadducts : Generated via UV-induced alcohol additions (e.g., methanol), enabling access to nucleoside analogs .
  • Silyl-protected intermediates : Used in stereoselective natural product synthesis (e.g., chrysanthemic acid) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using chiral catalysts or auxiliaries?

  • Chiral pool strategy : Start from enantiopure precursors like 2,3-O-isopropylidene-D-glyceraldehyde to install the (5S) configuration .
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes to control bromomethyl group addition.
  • Dynamic kinetic resolution : Utilize racemic intermediates with stereolabile centers, as seen in photoinduced alcohol additions to furanones .

Q. What mechanistic insights explain the compound’s reactivity in photochemical or nucleophilic substitution reactions?

  • Photochemical reactions : UV irradiation induces radical intermediates, enabling regiospecific additions (e.g., methanol adds to C4 of the furanone ring) .
  • Nucleophilic substitution : The bromomethyl group undergoes SN2S_N2 reactions with amines or thiols, but steric hindrance from the furanone ring may favor SN1S_N1 pathways in polar solvents .
  • Competing elimination : Base-sensitive conditions risk forming conjugated dienes, requiring careful pH control .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological activity or regioselectivity?

  • DFT calculations : Model transition states to predict stereochemical outcomes of nucleophilic attacks (e.g., at C3 vs. C4) .
  • Molecular docking : Simulate interactions with biological targets (e.g., Lux-R receptors in quorum sensing) to identify noncompetitive inhibition modes .
  • QSAR studies : Correlate substituent effects (e.g., bromine vs. methyl groups) with bioactivity data from antimicrobial assays .

Q. What strategies resolve contradictions in reported biological activities of brominated furanones?

  • Control experiments : Test purity via HPLC and exclude off-target effects using structurally similar but inactive analogs .
  • Mechanistic profiling : Compare competitive vs. noncompetitive inhibition using kinetic assays (e.g., Lux-R receptor binding) .
  • Crystallographic studies : Resolve whether activity differences stem from conformational flexibility or crystal packing effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5S)-5-(Bromomethyl)furan-2(5H)-one
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(5S)-5-(Bromomethyl)furan-2(5H)-one

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